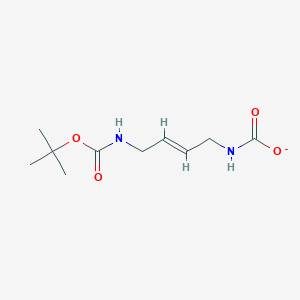
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a but-2-ene backbone with two carbamate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl but-2-ene-1,4-diyldicarbamate typically involves the reaction of (E)-but-2-ene-1,4-diol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: (E)-but-2-ene-1,4-diol and tert-butyl isocyanate.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reactants and products to maintain safety and efficiency.
化学反应分析
Types of Reactions
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diamines.
科学研究应用
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism by which (E)-tert-butyl but-2-ene-1,4-diyldicarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
相似化合物的比较
Similar Compounds
(E)-but-2-ene-1,4-diol: A precursor in the synthesis of (E)-tert-butyl but-2-ene-1,4-diyldicarbamate.
tert-butyl carbamate: Shares the carbamate functional group but lacks the but-2-ene backbone.
But-2-ene: The simplest form of the but-2-ene structure without additional functional groups.
Uniqueness
This compound is unique due to its combination of a but-2-ene backbone with two carbamate groups and a tert-butyl substituent
属性
分子式 |
C10H17N2O4- |
|---|---|
分子量 |
229.25 g/mol |
IUPAC 名称 |
N-[(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enyl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-7-5-4-6-11-8(13)14/h4-5,11H,6-7H2,1-3H3,(H,12,15)(H,13,14)/p-1/b5-4+ |
InChI 键 |
JJQWYZHJTWEJCI-SNAWJCMRSA-M |
手性 SMILES |
CC(C)(C)OC(=O)NC/C=C/CNC(=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)NCC=CCNC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
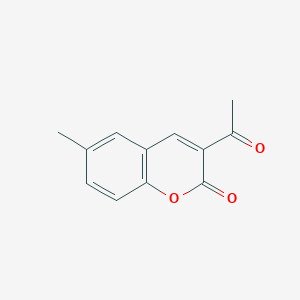
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)


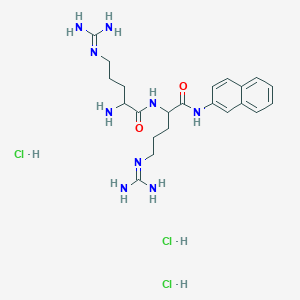
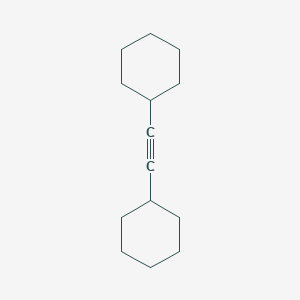

![5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B12110267.png)
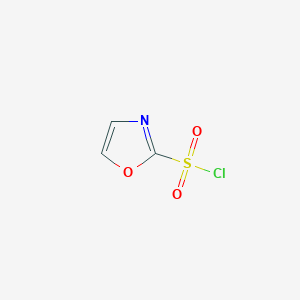


![2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine](/img/structure/B12110275.png)
